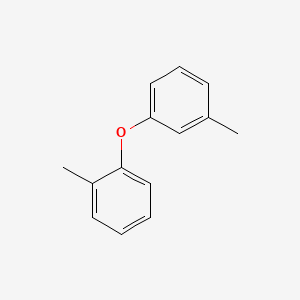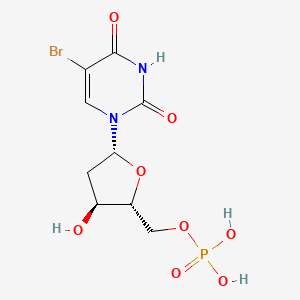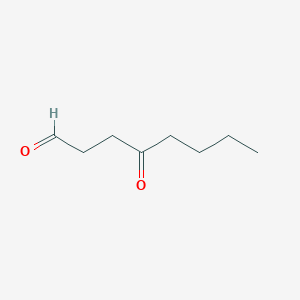
2,2'-双(1,3-二氧戊环)
描述
2,2’-Bis(1,3-dioxolane) is a chemical compound with the molecular formula C6H10O4 . It is also known by other names such as 2,2’-Bi-1,3-dioxolane and Ethanedial, cyclic 1,1:2,2-bis (1,2-ethanediyl acetal) .
Synthesis Analysis
The synthesis of 2,2’-Bis(1,3-dioxolane) and similar compounds has been reported in various studies. For instance, one study discusses the production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane using acid functionalised activated carbon derived from corncob . Another study reports the efficient conversion of various types of carbonyl compounds to their 1,3-dioxanes using 1,3-bis(trimethylsiloxy)propane (BTSP) and a catalytic amount of iodine .Molecular Structure Analysis
The molecular structure of 2,2’-Bis(1,3-dioxolane) consists of a cyclic structure with two oxygen atoms and four carbon atoms forming a ring, with two additional carbon atoms attached to the ring .Chemical Reactions Analysis
The chemical reactions involving 2,2’-Bis(1,3-dioxolane) are complex and can involve various mechanisms. For example, one study discusses the cationic ring-opening polymerization of 1,3-dioxolane, which is prone to cyclization of the polymer chains .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Bis(1,3-dioxolane) include an average mass of 146.141 Da and a monoisotopic mass of 146.057907 Da .科学研究应用
电池中的锂枝晶抑制
2,2'-双(1,3-二氧戊环)在提高锂电池性能方面发挥着重要作用。研究表明其在抑制锂枝晶生长方面有效,从而提高了锂负极的稳定性和循环效率。这对于提高锂电池的安全性和使用寿命尤为重要 (Zhang, Zhu, Wang, Imanishi, & Yamamoto, 2018)。
有机合成和化合物保护
在有机化学中,2,2'-双(1,3-二氧戊环)用于保护酮和醛。该应用对于各种合成途径至关重要,允许对这些化合物进行选择性反应和进一步操作 (Lillie & Avery, 1994)。
新型化合物合成
该化合物有助于合成独特的分子结构,例如 [4,5-双(羟甲基)-1,3-二氧戊环-2-基]核苷,其被探索为 HIV 的潜在抑制剂。虽然这些特定化合物未表现出抗 HIV 活性,但该方法有助于更广泛的药物化学领域 (Bran̊alt, Kvarnström, Classon, & Samuelsson, 1996)。
化学反应中的催化剂
它用于合成各种化学反应的催化剂,例如三甲基甲硅烷基氰化物与苯甲醛的加成反应。2,2'-双(1,3-二氧戊环)衍生物的结构特性影响其催化活性,证明了其在微调反应条件方面的多功能性 (Belokon’, Maleev, Gugkaeva, Moskalenko, Tsaloev, Peregudov, Gagieva, Lyssenko, Khrustalev, & Grachev, 2007)。
手性化合物合成
在立体化学中,2,2'-双(1,3-二氧戊环)用于创建手性化合物,这对于合成具有所需旋光活性的特定药物和化学品至关重要 (Shainyan, Nindakova, Ustinov, Chipanina, & Sherstyannikova, 2002)。
质谱研究
它还在质谱中发挥作用,其衍生物用于了解碎片行为,这对于不对称催化中使用的化合物的谱解释很重要 (Xu, Jiao, Deng, Zhang, Tsang, Chan, & Deng, 2002)。
作用机制
安全和危害
未来方向
The future directions for the use of 2,2’-Bis(1,3-dioxolane) and similar compounds could involve their use as reaction media in green chemistry . For example, one study proposes the use of a structurally related compound, 5-methyl-1,3-dioxolane-4-one (LA-H,H), as a reaction medium . This compound is easily prepared from lactic acid and formaldehyde and satisfies the criteria for a green solvent .
属性
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-8-5(7-1)6-9-3-4-10-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMJRGMPYWXDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217339 | |
| Record name | 2,2'-Bis(1,3-dioxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bis(1,3-dioxolane) | |
CAS RN |
6705-89-1 | |
| Record name | 2,2'-Bis(1,3-dioxolane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bis(1,3-dioxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

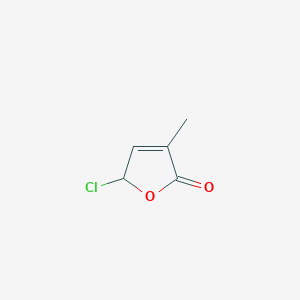
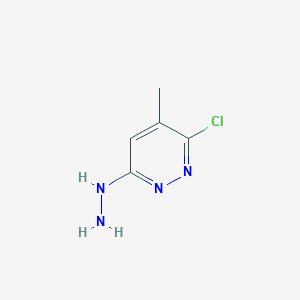
![1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea](/img/structure/B3055727.png)
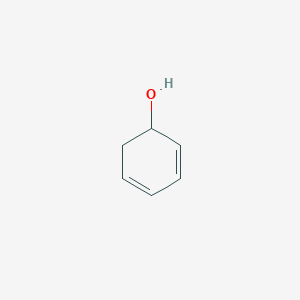

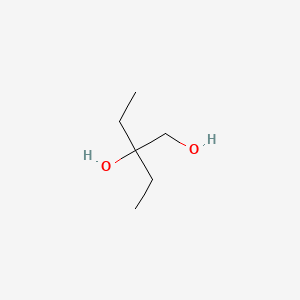
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]-](/img/structure/B3055733.png)




